3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine
Description
3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-17(19)13-6-4-5-12(11-13)15-16(9-10-22-15)23(20,21)14-7-2-1-3-8-14/h1-8,11,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNNFWZJCFMPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves the reaction of a thiazolidine derivative with benzenesulfonyl chloride and 3-nitrophenylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that thiazolidine derivatives, including 3-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine, exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiazolidines are noted for their antibacterial and antifungal properties. The sulfonamide component may inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
- Antitumor Activity : Preliminary studies suggest that compounds within this class can inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications to the thiazolidine structure can enhance anticancer efficacy.
- Anticonvulsant Properties : Similar compounds have shown potential in modulating neurotransmitter systems, influencing seizure thresholds in animal models.
Antimicrobial Evaluation
A study focused on the antimicrobial properties of thiazolidine derivatives revealed effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for related compounds were reported between 0.5 to 8 µg/mL, indicating strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Efficacy
In vitro assays conducted by the National Cancer Institute indicated that certain thiazolidine derivatives demonstrated significant cytotoxic effects against melanoma cell lines. Some derivatives achieved GI50 values as low as 0.1 µM, suggesting strong potential for further development as anticancer agents .
Anticonvulsant Evaluation
In a study evaluating benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice, compounds similar to 3-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine showed significant protection against seizures at doses as low as 50 mg/kg .
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Testing | Effective against various bacterial strains with MIC values ranging from 0.5 to 8 µg/mL | |
| Antitumor Efficacy | GI50 values as low as 0.1 µM against melanoma cell lines | |
| Anticonvulsant Activity | Significant protection against seizures at doses as low as 50 mg/kg |
Synthesis and Mechanism of Action
The synthesis of 3-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves standard reactions of thiazolidine derivatives. The compound's biological activity is likely mediated through several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors may enhance inhibitory neurotransmission.
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial enzymes leading to antibacterial effects.
- Cell Cycle Disruption : Potential interference with cancer cell cycle progression could explain observed antitumor activities.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(3-Nitrophenyl)ureido)benzenesulfonyl fluoride
- 3-Nitrophenol
- 4-Benzenesulfonyl-3-nitrobenzenesulfonyl fluoride
Uniqueness
3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is unique due to the combination of its benzenesulfonyl and nitrophenyl groups, which impart distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazolidine ring, which is known for its involvement in various biological activities. Thiazolidines are characterized by the presence of sulfur and nitrogen atoms in their heterocyclic structure, which contributes to their reactivity and interaction with biological molecules. The synthesis of 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions, including the formation of the thiazolidine core followed by functionalization at the benzenesulfonyl and nitrophenyl positions.
Anticancer Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study reported that certain thiazolidinones induced S phase arrest in cancer cells, suggesting a mechanism that could be applicable to the target compound .
Antimicrobial Activity
Thiazolidines have been evaluated for their antimicrobial properties against a range of pathogens. The presence of the nitrophenyl group in 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine may enhance its activity against bacteria and fungi. Research indicates that thiazolidine derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by findings that thiazolidines can modulate inflammatory pathways. Specifically, they may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, contributing to pain relief and reduced inflammation in vivo .
The biological activity of 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can be attributed to several mechanisms:
- TRPA1 Channel Activation : Thiazolidines can chemically interact with nucleophilic cysteines in TRPA1 channels, leading to sustained activation and subsequent biological responses such as pain and inflammation .
- Cell Cycle Modulation : Compounds derived from thiazolidines have been shown to affect key signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT pathway .
- Antioxidant Properties : Some thiazolidine derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Case Studies
Several studies highlight the efficacy of thiazolidine derivatives:
- Study on Anticancer Activity : A recent investigation found that specific thiazolidinone derivatives significantly inhibited breast cancer cell proliferation with IC50 values ranging from 1.27 to 1.50 µM. These compounds induced apoptosis selectively in cancer cells without affecting normal cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various thiazolidine derivatives against common bacterial strains, revealing promising results that warrant further exploration in clinical settings .
Comparative Data Table
| Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Anticancer (Breast Cancer) | 1.27 - 1.50 | Apoptosis induction via Bcl-2 modulation |
| Antimicrobial | Varies | Membrane disruption |
| Anti-inflammatory | N/A | Cytokine inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(Benzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine, and how can intermediates be optimized for yield?
- Methodology : A multistep synthesis is typically employed. For example, evidence from similar thiazolidine derivatives suggests using NaH as a base in THF to activate intermediates, followed by coupling with sulfonylating agents like benzenesulfonyl chloride. Key intermediates (e.g., 3-nitrophenyl-substituted thiazolidines) can be purified via recrystallization or column chromatography. Reaction temperature (0°C to reflux) and stoichiometric ratios (e.g., 1:1.2 for NaH:substrate) significantly impact yield .
- Data Insight : Analogous compounds (e.g., 2-(3-nitrophenyl)-1,3-thiazole) achieved yields up to 92% under optimized conditions, while poorly optimized routes may yield <40% .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : Analyze / NMR for characteristic peaks (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, thiazolidine ring protons at δ 3.5–4.5 ppm).
- X-ray crystallography : Determine dihedral angles between the thiazolidine and benzene rings to confirm stereoelectronic effects. For example, evidence shows that thiazolidine-thiazole hybrids exhibit dihedral angles of ~75°, influencing molecular packing .
- Mass spectrometry : Confirm molecular ion peaks (e.g., exact mass ~363.11 Da for related derivatives) .
Q. What are the challenges in characterizing the electronic effects of the 3-nitrophenyl substituent on the thiazolidine ring?
- Methodology : Use DFT calculations to model charge distribution and compare with experimental UV-Vis or IR spectra. The nitro group’s electron-withdrawing nature can polarize the thiazolidine ring, altering reactivity in nucleophilic substitutions or redox reactions .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s biological activity compared to other sulfonyl derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying sulfonyl groups (e.g., methylsulfonyl, tosyl). Assess bioactivity (e.g., antimicrobial, enzyme inhibition) using assays like MIC (Minimum Inhibitory Concentration) or enzymatic kinetics. Evidence from similar thiazolidines shows that bulky sulfonyl groups enhance target binding via hydrophobic interactions .
Q. What mechanistic insights explain the regioselectivity of 3-nitrophenyl substitution on the thiazolidine ring during synthesis?
- Methodology : Use isotopic labeling (e.g., -nitro groups) or computational modeling to track reaction pathways. Evidence suggests that steric hindrance from the benzenesulfonyl group directs nitrophenyl substitution to the less hindered C2 position .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like acetylcholinesterase?
- Methodology : Dock the compound into target protein structures (e.g., PDB ID 4EY7) using software like AutoDock Vina. Validate predictions with in vitro assays. For example, nitroaromatic thiazolidines show high binding affinity to enzymes due to π-π stacking and hydrogen bonding .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazolidine derivatives?
- Methodology :
- Batch reproducibility : Ensure strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Bioassay standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and reference controls.
- Meta-analysis : Compare data across studies (e.g., antimicrobial IC values vary due to differences in bacterial strains or assay protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
